6-hydroxy-2H-pyran-3(6H)-one
Overview
Description
6-hydroxy-2H-pyran-3(6H)-one is a heterocyclic organic compound that features a pyran ring with a hydroxyl group at the sixth position
Mechanism of Action
Target of Action
The primary target of 6-hydroxy-2H-pyran-3(6H)-one It’s known that this compound is synthesized via the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols . The role of these targets in biological systems is currently under investigation.
Mode of Action
The This compound is produced through the enzymatic Achmatowicz reaction, where the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols occurs . This reaction uses aerial oxygen as an oxidant .
Biochemical Pathways
The biochemical pathways affected by This compound The compound is involved in the enzymatic achmatowicz reaction, which is a key step in the synthesis of various heterocyclic compounds .
Result of Action
The molecular and cellular effects of This compound It’s known that this compound is a key intermediate in the synthesis of various heterocyclic compounds .
Action Environment
Environmental factors that influence the action, efficacy, and stability of This compound It’s known that the synthesis of this compound involves the use of aerial oxygen as an oxidant , suggesting that the presence of oxygen in the environment could potentially influence its synthesis.
Biochemical Analysis
Biochemical Properties
6-hydroxy-2H-pyran-3(6H)-one plays a significant role in biochemical reactions, particularly in oxidation processes. One notable reaction is the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols, which selectively produces 6-hydroxy-2H-pyran-3(6H)-ones with high yields . Laccase, an enzyme known for its ability to oxidize phenolic and non-phenolic substrates, facilitates this transformation using aerial oxygen as the oxidant. The interaction between this compound and laccase is crucial for the efficient synthesis of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence enzyme activity and stability. For example, the laccase-catalyzed oxidation process involves the formation of a complex between this compound and the enzyme, facilitating the transfer of electrons and the subsequent oxidation of the substrate . This mechanism highlights the importance of molecular interactions in the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. Studies have shown that the compound can be synthesized with high yields and maintained under specific conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are needed to assess the stability of this compound over time and its potential degradation products.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidation and reduction reactions. The compound interacts with enzymes such as laccase, which catalyzes its formation from furan derivatives . These interactions can influence metabolic flux and the levels of specific metabolites within cells, highlighting the compound’s role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-hydroxy-2H-pyran-3(6H)-one involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% . The reaction conditions typically involve the use of laccase enzymes and suitable substituted furan-2-yl carbinols as substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laccase-catalyzed oxidation method mentioned above can be adapted for large-scale production. The use of biocatalysts like laccase enzymes offers an environmentally friendly and efficient approach to synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxyl group and the pyran ring structure.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2,5-diones and other substituted pyranones .
Scientific Research Applications
6-hydroxy-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Medicine: Research has explored the potential therapeutic applications of this compound derivatives in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-2,5(6H)-dione: This compound is structurally similar to 6-hydroxy-2H-pyran-3(6H)-one but lacks the hydroxyl group at the sixth position.
5-alkylfuran-2-yl carbinols: These compounds are precursors in the synthesis of this compound and share similar reactivity.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which significantly influences its chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-hydroxy-2H-pyran-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABLGZTHBBHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445909 | |
Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35436-57-8 | |
Record name | 6-hydroxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35436-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The Achmatowicz rearrangement offers a powerful synthetic pathway to obtain 6-hydroxy-2H-pyran-3(6H)-one from readily available furan derivatives. This reaction, often catalyzed by vanadium complexes or enzymes like laccases, involves the oxidative ring expansion of furfuryl alcohols. [, ] For instance, reacting furfuryl alcohol with tert-butyl hydroperoxide in the presence of a vanadium catalyst efficiently yields this compound. [] Further research has explored variations, such as using 2-chloro-1-(furan-2-yl) ethanol in the Achmatowicz rearrangement to synthesize 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. [] This synthetic route highlights the versatility of the Achmatowicz rearrangement in accessing valuable pyranone derivatives.
A: this compound is readily synthesized by oxidizing furfuryl alcohol using hydrogen peroxide and TS-1 as a catalyst. [] The reaction proceeds through epoxidation of the furan ring, followed by a rearrangement that forms the this compound structure. This method provides a practical and efficient route for the preparation of this valuable synthetic intermediate.
A: 6-hydroxy-2H-pyran-3(6H)-ones act as key intermediates in synthesizing novel sympathomimetic amine analogs. [, , ] The oxygen-containing pyran ring in these analogs mimics structural features of traditional sympathomimetic amines. The synthesis involves utilizing the this compound scaffold to introduce various substituents, leading to diverse analogs. These synthesized analogs are structurally similar to dopamine and could potentially interact with dopamine receptors, making them interesting targets for studying their potential antipsychotic activity. []
A: 6-hydroxy-2H-pyran-3(6H)-ones serve as essential building blocks in synthesizing novel tyramine derivatives. [] The presence of the reactive carbonyl group and the hydroxyl group in 6-hydroxy-2H-pyran-3(6H)-ones provides opportunities for further derivatization, enabling the creation of diverse tyramine analogs with potentially modified biological activities.
A: this compound is a versatile synthon in organic synthesis due to its reactive functional groups. [, ] For example, it acts as an oxygen-pronucleophile, participating in oxa-Michael/Michael cascade reactions with enals under iminium/enamine activation. [] Furthermore, derivatives like 5-oxo-5,6-dihydro-2H-pyran-2-yl carboxylates engage in [4+2]/elimination reactions with enals via dienamine activation. [] These examples highlight the diverse reactivity of this compound and its derivatives, making them valuable tools for constructing complex molecules.
A: Yes, 6-hydroxy-2H-pyran-3(6H)-ones readily undergo Diels-Alder reactions with dienes like cyclopentadiene. [] This reaction forms bridged bicyclic adducts, which can be further elaborated to synthesize novel oxa-cage compounds. This approach expands the application of 6-hydroxy-2H-pyran-3(6H)-ones in building diverse molecular frameworks.
A: Research has demonstrated the antimicrobial activity of several this compound derivatives, particularly against Gram-positive bacteria. [] Notably, incorporating substituents like phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl at specific positions on the pyranone ring enhances antibacterial potency. [] These findings suggest that the α,β-unsaturated ketone system within the this compound structure is crucial for its antimicrobial action. Moreover, the size and nature of substituents, especially at the C-2 position, significantly influence the overall activity. []
A: Yes, the photooxidation of 2-furylcarbinols, followed by reduction with triphenylphosphine, provides an efficient method for synthesizing 6-hydroxy-2H-pyran-3(6H)-ones. [] This methodology has proven valuable in the synthesis of 6-undecyltetrahydro-2-pyrone, a pheromone found in the Oriental hornet (Vespa orientalis). [] This example showcases the utility of 6-hydroxy-2H-pyran-3(6H)-ones as valuable intermediates in natural product synthesis.
A: A DABCO-catalyzed isomerization/redox rearrangement effectively converts 2,6-disubstituted 6-hydroxy-2H-pyran-3(6H)-ones into synthetically valuable 1,2,5-triketones. [, ] This reaction offers a practical method for accessing these triketones, which can serve as versatile building blocks in organic synthesis.
A: 6-Hydroxy-2H-pyran-3(6H)-ones can be stereoselectively esterified with various carboxylic acids, including acetic acid, formic acid, and amino acids. [] This esterification reaction utilizes coupling reagents like DCC/DMAP to activate the carboxylic acid and facilitate the formation of the desired esters.
A: A method utilizing 6-hydroxy-2H-pyran-3(6H)-ones as starting materials allows for the preparation of 2H-pyran-2-ones. [] Depending on the experimental conditions, this procedure can also yield bromopyrones. These products serve as valuable synthons for further synthetic transformations. For example, this compound can be converted to 2H-pyran-2-one or its 6-methyl derivative using specific reaction conditions.
A: Research on this compound and its derivatives has progressed significantly, driven by their versatile reactivity and potential applications. Early investigations focused on their synthesis, with the Achmatowicz rearrangement emerging as a key method. [, ] Over time, the focus expanded to exploring their use as building blocks in synthesizing various biologically relevant compounds, including sympathomimetic amine analogs, tyramine derivatives, and antimicrobial agents. [, , ] Further exploration of their Diels-Alder reactivity and applications in synthesizing natural products like pheromones underscores their importance in organic chemistry. [, ] Recent studies have delved into their potential in medicinal chemistry, with a particular emphasis on designing and synthesizing novel drug candidates. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.